An In-depth Technical Guide to 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione (CAS No. 1801-20-3)
An In-depth Technical Guide to 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione (CAS No. 1801-20-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione is a halogenated derivative of the indane-1,3-dione scaffold, a privileged structure in medicinal chemistry. The parent indane-1,3-dione core is recognized for a variety of biological activities, including anticoagulant, anticancer, and anti-inflammatory properties. The introduction of a bromine atom and a phenyl group at the 2-position creates a versatile chemical entity with potential for further functionalization and exploration in drug discovery programs. This guide provides a comprehensive overview of its synthesis, chemical properties, and potential applications, with a focus on practical insights for laboratory research.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the key properties of 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione.
| Property | Value | Source |
| CAS Number | 1801-20-3 | [1] |
| Molecular Formula | C₁₅H₉BrO₂ | |
| Molecular Weight | 301.14 g/mol | |
| Appearance | Solid (form may vary) | General knowledge |
| Solubility | Soluble in various organic solvents. | General knowledge |
Synthesis of 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione
The synthesis of the title compound is a two-step process that begins with the preparation of the precursor, 2-phenyl-1H-indene-1,3(2H)-dione, followed by its selective bromination at the 2-position.
Diagram of the Synthetic Pathway
Caption: Synthetic pathway for 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione.
Step 1: Synthesis of 2-phenyl-1H-indene-1,3(2H)-dione (Precursor)
The synthesis of the precursor, 2-phenyl-1H-indene-1,3(2H)-dione, can be achieved through the reaction of 2-diazo-1,3-indanedione with benzene in the presence of a rhodium (II) acetate catalyst.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-diazo-1,3-indanedione in a suitable amount of benzene.
-
Catalyst Addition: Add a catalytic amount of rhodium (II) acetate to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for a period sufficient for the reaction to complete, monitoring by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain pure 2-phenyl-1H-indene-1,3(2H)-dione.
-
2-diazo-1,3-indanedione: This reactant serves as a carbene precursor, which is essential for the C-H insertion reaction into the benzene ring.
-
Benzene: Acts as both the reactant and the solvent in this transformation.
-
Rhodium (II) acetate: This catalyst is highly effective for promoting the decomposition of the diazo compound and facilitating the subsequent C-H insertion reaction.
-
Reflux: The elevated temperature is necessary to overcome the activation energy for the decomposition of the diazo compound and the subsequent reaction.
Step 2: Bromination of 2-phenyl-1H-indene-1,3(2H)-dione
The final step involves the electrophilic bromination of the precursor at the C-2 position.[3]
-
Dissolution: Dissolve 2-phenyl-1H-indene-1,3(2H)-dione in chloroform in a suitable reaction flask.
-
Bromine Addition: To the stirred solution, add a solution of bromine in chloroform dropwise at room temperature.
-
Reaction: Continue stirring at room temperature until the reaction is complete, as indicated by TLC.
-
Work-up: After the reaction is complete, wash the reaction mixture with a solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with water.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent to obtain pure 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione.
-
2-phenyl-1H-indene-1,3(2H)-dione: The active methylene group at the C-2 position is susceptible to electrophilic substitution.
-
Bromine: The electrophilic bromine source for the reaction.
-
Chloroform: A suitable solvent that dissolves the reactants and is relatively inert under the reaction conditions.
-
Room Temperature: The reaction is typically facile and does not require heating.
Reactivity and Potential Applications
Chemical Reactivity
The presence of the bromine atom at the alpha-position to two carbonyl groups makes 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione a reactive species. It can undergo nucleophilic substitution reactions, where the bromide ion acts as a good leaving group. This reactivity allows for the introduction of various functional groups at the 2-position, making it a valuable intermediate for the synthesis of a diverse range of indane-1,3-dione derivatives.
Potential Applications in Drug Development
The indane-1,3-dione scaffold is a well-established pharmacophore with a broad spectrum of biological activities. Derivatives have been investigated for their potential as:
-
Anticoagulants: The structural similarity of some indane-1,3-dione derivatives to vitamin K antagonists has led to their exploration as anticoagulant agents.[2]
-
Anticancer Agents: Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines.[2]
-
Anti-inflammatory Agents: The scaffold has been utilized in the design of compounds with anti-inflammatory properties.[2]
While specific biological data for 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione is not extensively reported in publicly available literature, its role as a key synthetic intermediate allows for the generation of libraries of novel indane-1,3-dione derivatives for screening in various disease models. The phenyl group at the 2-position can be further modified to explore structure-activity relationships, and the bromine atom provides a handle for introducing diverse chemical moieties to modulate the pharmacological profile.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[4][5]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[4][5] Avoid contact with skin and eyes.[4][5]
-
Storage: Store in a cool, dry place away from incompatible materials.[4]
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[6]
Conclusion
2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione is a valuable synthetic building block with significant potential in the field of medicinal chemistry. Its straightforward synthesis and inherent reactivity provide a platform for the development of novel indane-1,3-dione derivatives with diverse pharmacological activities. This guide has provided a comprehensive overview of its synthesis, properties, and potential applications to aid researchers in their exploration of this promising chemical entity.
References
-
2-Bromo-1,3-indandione | C9H5BrO2 | CID 253820 - PubChem. (n.d.). Retrieved from [Link]
- Synthetic Applications of 2-diazo-1,3-indanedione. (2019). Indian Journal of Heterocyclic Chemistry, 29(2), 167-179.
-
Synthesis of 2-bromo-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones... - ResearchGate. (n.d.). Retrieved from [Link]
